The Function and Metabolism of 11-Keto-ETE-CoA: An In-depth Technical Guide
The Function and Metabolism of 11-Keto-ETE-CoA: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
11-keto-5,8,12,14-eicosatetraenoic acid coenzyme A ester (11-keto-ETE-CoA), also referred to as 11-oxo-ETE-CoA, is a recently identified eicosanoid metabolite. Its formation represents a departure from the canonical signaling roles of eicosanoids, suggesting a deeper integration into cellular metabolic processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and known biological functions of 11-keto-ETE-CoA and its precursor, 11-keto-ETE. We will detail the enzymatic pathways governing its formation, present available quantitative data, outline relevant experimental protocols, and discuss its potential implications in health and disease, particularly in the context of cancer and vascular biology.
Introduction
Eicosanoids, a class of signaling molecules derived from arachidonic acid, are pivotal regulators of inflammation, immunity, and cardiovascular homeostasis. Traditionally, their biological activities are mediated through receptor binding on the cell surface. However, recent discoveries have unveiled alternative metabolic fates for these lipids, including their activation to coenzyme A (CoA) thioesters. This modification channels them into pathways typically associated with fatty acid metabolism, such as β-oxidation. 11-keto-ETE-CoA is a prime example of this emerging paradigm. Its precursor, 11-keto-ETE (11-oxo-ETE), exhibits potent antiproliferative effects, and the formation of its CoA ester suggests a role in modulating cellular energy and lipid metabolism.
Synthesis of 11-Keto-ETE-CoA
The biosynthesis of 11-keto-ETE-CoA is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids (B1166683).
Step 1: Conversion of Arachidonic Acid to 11(R)-HETE
The initial steps are catalyzed by cyclooxygenase-2 (COX-2). This enzyme first converts arachidonic acid into the unstable intermediate 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE), which is subsequently reduced to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).
Step 2: Oxidation of 11(R)-HETE to 11-Keto-ETE
The hydroxyl group at the 11th position of 11(R)-HETE is then oxidized to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 11-keto-ETE.[1][2] Notably, 15-PGDH, which is known to inactivate prostaglandins, "activates" 11(R)-HETE by converting it to the more biologically active 11-keto-ETE.[2]
Step 3: Thioesterification to 11-Keto-ETE-CoA
The final step is the "activation" of 11-keto-ETE through its thioesterification with coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACSL), though the specific isoform responsible for this conversion is yet to be fully characterized. This process is analogous to the activation of fatty acids before their entry into metabolic pathways.[3] The general acyl-CoA synthetase inhibitor, triacsin C, has been shown to block the uptake and esterification of the related 5-oxo-ETE, suggesting a similar mechanism for 11-keto-ETE.[1][4]
Diagram of the 11-Keto-ETE-CoA Synthesis Pathway
Caption: Biosynthetic pathway of 11-Keto-ETE-CoA from arachidonic acid.
Metabolism of 11-Keto-ETE-CoA
Once formed, 11-keto-ETE-CoA can enter further metabolic pathways. It has been shown to undergo up to four double bond reductions. This suggests that 11-keto-ETE-CoA can be a substrate for enzymes involved in fatty acid metabolism, potentially leading to its partial degradation via a β-oxidation-like process.[5][6] The specific reductases and other enzymes involved in this metabolic route are currently under investigation.
Additionally, the precursor molecule, 11-keto-ETE, can be conjugated with glutathione (B108866) (GSH) by glutathione S-transferase (GST) to form an 11-oxo-ETE-GSH adduct (OEG).[7] This represents a detoxification or signaling termination pathway for the free ketone.
Biological Function
The biological role of 11-keto-ETE-CoA is an active area of research. Its formation as a thioester suggests functions that extend beyond the typical receptor-mediated signaling of eicosanoids.
Proposed Metabolic Functions of 11-Keto-ETE-CoA
The conversion of an eicosanoid into a CoA ester implies its entry into the cellular acyl-CoA pool. From here, it could have several metabolic fates:
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Substrate for Fatty Acid Oxidation: 11-keto-ETE-CoA may be catabolized through β-oxidation, generating reducing equivalents (NADH and FADH₂) for ATP production.[7]
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Substrate for Acyltransferases: It could be incorporated into complex lipids, such as phospholipids and triglycerides, by acyltransferases, thereby altering membrane composition and lipid droplet formation.
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Modulation of Metabolic Enzymes: Acyl-CoAs are known allosteric regulators of key metabolic enzymes.[8] 11-keto-ETE-CoA could potentially modulate enzymes involved in glucose and lipid metabolism.
Antiproliferative Function of 11-Keto-ETE
The precursor, 11-keto-ETE, has demonstrated significant biological activity. It acts as an antiproliferative agent in various cell types, including endothelial cells and cancer cells. This effect is dose-dependent and has been observed in the low micromolar range.[9][10] This suggests that the COX-2/15-PGDH pathway can generate metabolites with tumor-suppressing potential.
Quantitative Data
Quantitative analysis has been crucial in understanding the biological relevance of 11-keto-ETE. The following table summarizes key quantitative findings from the literature.
| Parameter | Cell Type | Value | Reference |
| IC₅₀ for Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 2.1 µM | [10] |
| Maximal Intracellular Concentration | LoVo colon cancer cells | 0.02 ng / 4 x 10⁵ cells | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.58 ng / 4 x 10⁵ cells | [9] |
Role in Disease
The enzymatic pathway leading to 11-keto-ETE is significantly dysregulated in certain diseases, most notably cancer.
Cancer
In several types of cancer, including non-small cell lung cancer and colon cancer, there is a reciprocal regulation of COX-2 and 15-PGDH.[11][12] COX-2 expression is often markedly increased, while the expression of 15-PGDH, a functional tumor suppressor, is frequently lost.[13][14] This enzymatic imbalance would lead to a decrease in the production of the antiproliferative 11-keto-ETE, potentially contributing to tumor growth and progression. Restoring 15-PGDH expression in cancer cells has been shown to inhibit tumor formation.[13]
Atherosclerosis
Both 11-keto-ETE and 15-keto-ETE have been detected in advanced human atherosclerotic lesions, indicating their potential involvement in the pathophysiology of vascular disease.[9]
Experimental Protocols
The analysis of 11-keto-ETE-CoA and its precursors requires sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 11-Keto-ETE-CoA Analysis
This protocol provides a general framework for the detection and quantification of 11-keto-ETE-CoA in cell lysates.
1. Sample Preparation and Extraction:
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Harvest and pellet cells (e.g., 1-5 x 10⁶ cells).
-
Lyse the cells in a cold extraction solution (e.g., 80:20 methanol:water with internal standards).
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.
-
Collect the supernatant for analysis.
2. LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
- Precursor Ion (Q1): The m/z corresponding to [11-keto-ETE-CoA - H]⁻.
- Product Ions (Q3): Characteristic fragment ions of 11-keto-ETE-CoA. A neutral loss scan for the pantoetheine moiety of CoA can also be employed for discovery.
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the quantification of 11-Keto-ETE-CoA.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells (e.g., HUVECs, LoVo) in a 96-well plate at a desired density and allow them to adhere overnight.
2. Treatment:
-
Treat cells with varying concentrations of 11-keto-ETE (or vehicle control) for 24-72 hours.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value.
Conclusion and Future Directions
11-keto-ETE-CoA represents a fascinating convergence of eicosanoid signaling and cellular metabolism. Its synthesis via the COX-2/15-PGDH axis and subsequent activation to a CoA ester highlight a previously underappreciated metabolic pathway for arachidonic acid derivatives. The antiproliferative properties of its precursor, 11-keto-ETE, combined with the dysregulation of its synthesizing enzymes in cancer, position this pathway as a potential target for therapeutic intervention.
Future research should focus on:
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Identifying the specific acyl-CoA synthetase(s) that activate 11-keto-ETE.
-
Elucidating the enzymatic machinery responsible for the further metabolism of 11-keto-ETE-CoA.
-
Determining the precise downstream metabolic and signaling consequences of 11-keto-ETE-CoA formation.
-
Validating the therapeutic potential of modulating the 11-keto-ETE pathway in preclinical models of cancer and inflammatory diseases.
A deeper understanding of the function of 11-keto-ETE-CoA will undoubtedly provide new insights into the intricate roles of lipid metabolites in maintaining cellular homeostasis and driving disease processes.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
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- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
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- 10. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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